molecular formula C21H19FN2O3S B4049243 2-fluoro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide

2-fluoro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide

Cat. No.: B4049243
M. Wt: 398.5 g/mol
InChI Key: HMFLXDDFLKLGEI-UHFFFAOYSA-N
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Description

2-fluoro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide is a synthetic organic compound with a complex structure It is characterized by the presence of a fluorine atom, a benzamide group, and a sulfamoyl group attached to a phenyl ring

Preparation Methods

The synthesis of 2-fluoro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide typically involves multiple steps, including the introduction of the fluorine atom, the formation of the benzamide group, and the attachment of the sulfamoyl group. The reaction conditions often require specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

2-fluoro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include nucleophiles or electrophiles, depending on the type of substitution reaction.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-fluoro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to specific receptors or enzymes, leading to a cascade of biochemical events.

Comparison with Similar Compounds

2-fluoro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide can be compared with other similar compounds, such as:

    4-fluoro-N-(2-phenylethyl)benzamide: This compound has a similar structure but lacks the sulfamoyl group.

    N-(4-aminophenyl)-2-fluorobenzamide: This compound has a similar structure but contains an amino group instead of the sulfamoyl group.

Properties

IUPAC Name

2-fluoro-N-[4-(2-phenylethylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O3S/c22-20-9-5-4-8-19(20)21(25)24-17-10-12-18(13-11-17)28(26,27)23-15-14-16-6-2-1-3-7-16/h1-13,23H,14-15H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFLXDDFLKLGEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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